molecular formula C6H4ClNO2 B045699 2-Chloronicotinic acid CAS No. 2942-59-8

2-Chloronicotinic acid

Cat. No.: B045699
CAS No.: 2942-59-8
M. Wt: 157.55 g/mol
InChI Key: IBRSSZOHCGUTHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloronicotinic acid is an organic compound with the molecular formula C6H4ClNO2. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the second position of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Target of Action

2-Chloronicotinic acid is a key compound used in pesticides, particularly neonicotinoid insecticides . Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine . They affect the central nervous system of insects, killing or deleteriously affecting a wide variety of both target and non-target insects . The primary targets of this compound, like other neonicotinoids, are the nicotinic acetylcholine receptors (nAChRs) of a cell .

Mode of Action

Neonicotinoids, including this compound, bind to nicotinic acetylcholine receptors (nAChRs) of a cell and trigger a response by that cell . This interaction disrupts the normal functioning of the nervous system in insects, leading to paralysis and death .

Biochemical Pathways

The biochemical pathway of this compound involves its role as a key intermediate in the synthesis of neonicotinoid insecticides . It is also involved in the biosynthesis process through amidase-catalyzed hydrolysis of 2-chloronicotinamide . Once absorbed, neonicotinoids become present throughout the plant, including in its leaves, flowers, nectar, and pollen .

Pharmacokinetics

It’s known that neonicotinoids are water-soluble , which suggests that they can be readily absorbed and distributed throughout the tissues of an organism

Result of Action

The result of this compound’s action is the disruption of the nervous system in insects, leading to their paralysis and death . This makes this compound an effective component in the development of various pesticide formulations .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, neonicotinoids are often applied to seeds before planting as a prophylactic treatment against herbivorous insects . They can also be applied directly to the soil . Once absorbed, neonicotinoids become present throughout the plant, providing prolonged protection against pests . Their use has been linked to adverse ecological effects, including risks to many non-target organisms, specifically bees and pollinators .

Properties

IUPAC Name

2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-4(6(9)10)2-1-3-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRSSZOHCGUTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Record name 2-chloronicotinic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062726
Record name 3-Carboxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2942-59-8
Record name 2-Chloronicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2942-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloronicotinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloronicotinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Carboxy-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloronicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.034
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-CHLORONICOTINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93G386213F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The acid chloride of 2-chloronicotinic acid was prepared by refluxing 11 g. (0.07 mole) of 2-chloronicotinic acid in 80 ml. of thionyl chloride for 1.5 hours. After evaporating to dryness, the oily residue was dissolved in 50 ml. of ether. The ether solution was added to a stirred ice-cold solution of 7.7 g. (0.07 mole) of 3-amino-2-pyridone in 80 ml. of dry pyridine during 15 minutes. After 30 more minutes at ice temperature and 4 hours at room temperature, it was allowed to stand overnight in an open dish. The crystalline residue was extracted with water and the solid residue (12.9 g.) was collected and recrystallized from dimethyl formamide-ether to give gray crystals of 3-(2-chloronicotinoylamino)-2-pyridone, m.p. 295° C.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

70 gm. of nicotinic acid-N-oxide was suspended in 300 ml of POCl3. Then 50 gm. of triethyl amine was added drop by drop at room temperature, whereby the nicotinic acid-N-oxide dissolved at about 50° C. (the temperature rise occured due to an exothermic reaction). Then the solution was heated in a water bath at 100° C. for another 4 hours. The main quantity of excess phosphorus oxychloride was distilled off under vacuum. The residue was allowed to flow into water at a temperature below 40° C. After addition of diluted caustic soda solution, the 2-chloronicotnic acid precipitated at a pH value of 2.0 to 2.5. The product had a melting point of 173° to 175° C. (Kofler). The product (2-chloronicotinic acid) yield amounted to 65 to 70 percent of theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Alternatively, the intermediate 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15 can be prepared from 4-chloro pyridine or nicotinic acid as shown in Scheme 16. Ortholithiation of 4-chloropyridine by LDA followed by quenching with dry ice or lithiation of nicotinic acid followed by quenching with hexachloroethane can give chloronicotinic acid intermediate, depicted by formula 39 in Scheme 16. Amination of this intermediate can give 3-(4-methoxy-benzylamino)-nicotinic acid, depicted by formula 40 in Scheme 16, which was converted to 1-(4-methoxy-benzyl)-1H-pyrido[4,3-d][1,3]oxazine-2,4-dione depicted by formula 41 in Scheme 16, by treating with trichloromethyl chloroformate. This intermediate can be converted into 4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester, depicted by formula 37 in Scheme 15, as shown in Scheme 16.
Name
4-chloro-2-oxo-1,2-dihydro-[1,6]-naphthyridine-3-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula 37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods IV

Procedure details

Heat a mixture consisting of 24.4 g of 2-hydroxy nicotinic acid and 42 ml. of phosphorous oxychloride to 100°-108° C and hold for 1 hour. Add 36.4 g of phosphorous pentachloride and heat the resulting mixture at reflux for another hour. Remove the excess phosphorous oxychloride in vacuo and pour the viscous residue on ice with stirring. Age the resulting slurry at room temperature for about 12 hours. The slurry is filtered, washed and dried to yield 2-chloro-nicotinic acid, m.p. 190° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloronicotinic acid
Reactant of Route 2
Reactant of Route 2
2-Chloronicotinic acid
Reactant of Route 3
2-Chloronicotinic acid
Reactant of Route 4
Reactant of Route 4
2-Chloronicotinic acid
Reactant of Route 5
Reactant of Route 5
2-Chloronicotinic acid
Reactant of Route 6
Reactant of Route 6
2-Chloronicotinic acid
Customer
Q & A

A: Traditional methods often involve multi-step chemical processes starting from precursors like 3-cyanopyridine [, , ] or nicotinic acid N-oxide [, ]. These processes usually involve oxidation, chlorination, and hydrolysis reactions.

A: Yes, researchers have explored several greener alternatives. One promising approach utilizes enzymatic hydrolysis of 2-chloronicotinamide using engineered amidases []. Another method focuses on direct oxidation of 2-chloro-3-alkyl pyridine or 2-chloro-3-olefin pyridine using ozone with acetate as a catalyst [].

A: Traditional methods often require harsh reaction conditions, like high temperatures and strong alkaline solutions []. These conditions can lead to low yields, byproduct formation (like 2-chloronicotinamide) [], and environmental concerns due to the use of toxic reagents like phosphorus oxychloride [].

A: Yes, researchers have successfully engineered a nitrilase from Rhodococcus zopfii (RzNIT) to improve the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid []. By introducing a single-site mutation (W167G), the enzyme's reaction specificity was altered to favor hydrolysis over hydration, significantly increasing the yield and purity of this compound [].

A: this compound is a key building block in the synthesis of various pharmaceuticals, pesticides, and herbicides [, ]. For instance, it is used in the production of the nonsteroidal anti-inflammatory drug flunixin [] and the herbicide diflufenican [].

A: this compound is a key precursor in the synthesis of the fungicide Boscalid® []. Researchers have developed a three-step continuous flow process for Boscalid® synthesis using this compound, achieving a significant overall yield [].

ANone: The molecular formula of this compound is C6H4ClNO2, and its molecular weight is 157.55 g/mol.

A: The chlorine atom in this compound is susceptible to nucleophilic substitution reactions, making it a versatile building block for synthesizing various derivatives [, , , , ].

A: Yes, this compound has been successfully utilized in palladium-catalyzed Suzuki coupling reactions. For example, it reacts with aryl boronic acids to produce 6-aryl-2-chloronicotinic acids with high regioselectivity []. Additionally, it participates in decarboxylative annulation reactions with dibenzo[b,d]iodol-5-ium triflates to yield dibenzo[f,h]quinolines [].

A: Interestingly, this compound exhibits anomalous behavior in Ullmann reactions. Instead of the expected N-arylation, it undergoes a rearrangement to form 2'-6'-dimethyl-anilide of 2-pyridone-3-carboxylic acid, known as isonixine, which possesses anti-inflammatory properties [].

A: Yes, studies have investigated the interactions between zinc porphyrins modified with this compound and human serum albumin []. The research revealed that the interaction mechanism involves both static and dynamic fluorescence quenching, with hydrophobic interactions being the main driving force [].

A: Studies on derivatives of this compound, such as picolinic acid and cyclocarboxylic acid analogs, have shown varying anticonvulsant activity depending on the substituents and their positions on the pyridine ring []. For example, introducing a benzylamide group at the 2-position of this compound resulted in promising anticonvulsant activity [].

A: Yes, researchers have explored the structure-activity relationship of novel nicotinoyl urea derivatives containing this compound fragments as potential pesticides []. The study revealed that substituents on the phenyl ring significantly influenced the insecticidal and herbicidal activity of the compounds [].

A: Studies have investigated the stability of various this compound derivatives, including those with picolinic acid and cyclocarboxylic acid moieties, in different biological media like body fluids and tissue homogenates []. The results indicated varying degrees of stability, with some compounds remaining stable while others were susceptible to enzymatic degradation in specific organs like the liver and kidneys [].

ANone: Common analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and can be used to confirm the identity of this compound and its derivatives [, , , ].
    • Infrared (IR) spectroscopy: Helps identify functional groups and can be used to characterize the compound [, , ].
    • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation [, , , ].

A: Traditional production methods often generate significant amounts of wastewater containing residual reagents and byproducts []. Researchers are exploring methods like membrane extraction combined with heterogeneous catalytic oxidation to treat this wastewater, recover valuable materials, and minimize environmental impact [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.